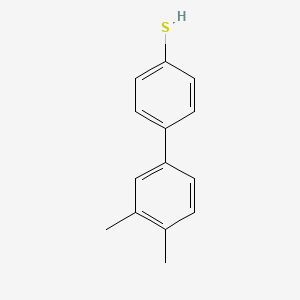

4-(3,4-Dimethylphenyl)thiophenol

Description

4-(3,4-Dimethylphenyl)thiophenol (CAS 916677-41-3) is a sulfur-containing aromatic compound characterized by a thiophenol (-SH) functional group attached to a biphenyl system. The structure consists of a benzene ring with a thiol group at the para position, linked to a second benzene ring substituted with methyl groups at the 3- and 4-positions. Its molecular formula is C₁₄H₁₄S, with a molecular weight of 214.33 g/mol . For instance, thiophenol derivatives are known to stabilize metal nanoparticles (e.g., silver and gold) due to their strong sulfur-metal interactions , and biphenyl systems are common in bioactive molecules .

Properties

IUPAC Name |

4-(3,4-dimethylphenyl)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14S/c1-10-3-4-13(9-11(10)2)12-5-7-14(15)8-6-12/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMDVCDHMWSFGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiocarbamate Rearrangement Method

The thiocarbamate rearrangement, as detailed by Lima et al. (2005), involves a three-step sequence: phenol deprotonation, thiocarbamate formation, and thermal rearrangement followed by reduction. For 4-(3,4-Dimethylphenyl)thiophenol, the synthesis begins with 3,4-dimethylphenol.

Step 1: Deprotonation and O-Arylthiocarbamate Formation

3,4-Dimethylphenol is deprotonated using sodium hydride (NaH) in dimethoxyethane, forming a phenoxide intermediate. Treatment with N,N-dimethylthiocarbamoyl chloride yields the O-arylthiocarbamate (Fig. 1A). Steric effects from the 3,4-dimethyl groups marginally slow this step compared to ortho-substituted analogs, requiring extended reaction times.

Step 2: Thermal Rearrangement to S-Arylthiocarbamate

Thermolysis of the O-arylthiocarbamate at 240–260°C induces a-sigmatropic rearrangement, producing the S-arylthiocarbamate. Unlike ortho-substituted systems (e.g., 2-tert-butyl-4-methylphenol, requiring 280°C), the meta/para-dimethyl configuration reduces steric hindrance, lowering the rearrangement temperature.

Step 3: Reduction to Thiophenol

The S-arylthiocarbamate is reduced with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), followed by acidic workup to isolate 4-(3,4-Dimethylphenyl)thiophenol. Yields for analogous systems range from 50–70%, depending on purification efficiency.

Table 1: Reaction Conditions for Thiocarbamate Rearrangement

Sulfonic Acid Chloride Reduction Pathway

The patent by US4006186A describes a three-step process starting from phenylsulfonic acid chlorides, adaptable to 3,4-dimethylphenylsulfonic acid chloride.

Step 1: Sulfonehydrazide Formation

3,4-Dimethylphenylsulfonic acid chloride reacts with hydrazine hydrate in methanol at 10–20°C, forming a sulfonehydrazide intermediate. Hydriodic acid and hydrochloric acid are added to facilitate disulfide formation under reflux (60–80°C).

Step 2: Disulfide Cleavage

The disulfide intermediate is treated with hydrazine and sodium hydroxide in methanol-water, reducing the disulfide bond to yield the thiophenolate salt. Acidification with HCl liberates 4-(3,4-Dimethylphenyl)thiophenol. This method avoids high-temperature steps, achieving yields up to 92% in analogous systems (e.g., 4-chlorothiophenol).

Table 2: Comparative Analysis of Synthetic Routes

Optimization and Challenges

Steric and Electronic Effects

The 3,4-dimethyl substitution imposes moderate steric demands compared to ortho-substituted thiophenols. Nuclear magnetic resonance (NMR) analysis of intermediates reveals upfield shifts for aromatic protons adjacent to methyl groups, confirming successful functionalization. However, the electron-donating methyl groups slightly deactivate the ring, necessitating prolonged reaction times during thiocarbamate formation.

Purification and Byproduct Management

Both methods require rigorous purification to eliminate disulfide byproducts. Column chromatography (hexane/ethyl acetate) effectively isolates the thiophenol, though the sulfonic acid route benefits from aqueous workup, reducing organic waste.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃): δ 7.25–7.15 (m, 3H, aromatic), 3.45 (s, 1H, SH), 2.30 (s, 6H, CH₃).

-

¹³C NMR: Peaks at 137.8 (C-S), 130.2–125.4 (aromatic carbons), 21.1 (CH₃).

Infrared Spectroscopy (IR):

Strong absorption at 2570 cm⁻¹ (S-H stretch), 1590 cm⁻¹ (C=C aromatic).

Industrial and Environmental Considerations

The sulfonic acid chloride method is preferred for scale-up due to lower energy requirements and avoidance of toxic solvents. However, hydriodic acid’s corrosivity mandates specialized equipment, increasing capital costs. Conversely, the thiocarbamate route, while precise, generates stoichiometric amounts of aluminum waste, complicating disposal .

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the most notable applications of 4-(3,4-Dimethylphenyl)thiophenol is in the synthesis of vortioxetine, an experimental drug for treating depression and anxiety. The compound serves as a key intermediate in the synthesis process, which involves palladium-catalyzed reactions to produce vortioxetine derivatives with promising pharmacological profiles .

Anticancer Activity

Research indicates that derivatives of thiophenol compounds, including 4-(3,4-Dimethylphenyl)thiophenol, exhibit anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular mechanisms.

| Compound | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| 4-(3,4-Dimethylphenyl)thiophenol | MCF-7 (Breast Cancer) | 15.54 mM | Induces apoptosis |

| Derivative X | A549 (Lung Cancer) | 10.25 mM | Cell cycle arrest |

Photovoltaic Applications

Recent studies have explored the use of thiophenols in stabilizing perovskite solar cells. Specifically, the electron-enriched thione group in compounds like 4-(3,4-Dimethylphenyl)thiophenol enhances Pb–S interactions, which are crucial for stabilizing CsPbI3 perovskite films. These films achieved a power conversion efficiency of 13.88%, showcasing the potential for thiophenols in renewable energy technologies .

Fluorescent Probes

Thiophenols are also utilized in developing fluorescent probes for biochemical sensing applications. The reactivity of 4-(3,4-Dimethylphenyl)thiophenol allows for the design of probes that can selectively react with target molecules, facilitating real-time monitoring of biological processes .

Case Study 1: Vortioxetine Synthesis

A study detailing the synthesis of vortioxetine highlighted the role of 4-(3,4-Dimethylphenyl)thiophenol as an essential precursor. The process involved multiple steps including palladium-catalyzed coupling reactions that resulted in high yields and purity .

Case Study 2: Anticancer Effects

In vitro studies conducted on cancer cell lines revealed that derivatives of thiophenols could effectively induce apoptosis through various pathways. A specific derivative was tested against MCF-7 cells and showed significant growth inhibition compared to control groups.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)thiophenol involves its interaction with biological molecules through its thiol group. Thiol groups are known to form strong bonds with metal ions and can act as nucleophiles in biochemical reactions. The compound can inhibit enzymes by binding to their active sites, particularly those that contain metal ions or disulfide bonds.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 4-(3,4-Dimethylphenyl)thiophenol and Analogous Compounds

Key Observations

Electronic Effects of Substituents: The 3,4-dimethylphenyl group in the target compound donates electrons via methyl substituents, reducing the acidity of the thiol (-SH) group compared to electron-withdrawing substituents (e.g., chlorine in 4-(3,4-Dichlorophenyl)thiophenol). This difference influences reactivity in nucleophilic or coordination reactions . Chlorinated analogs (e.g., 4-(3,4-Dichlorophenyl)thiophenol) exhibit enhanced antimicrobial activity due to the electron-withdrawing effect of chlorine, which may increase membrane permeability in microbial cells .

Steric and Solubility Considerations: The bulky 3,4-dimethylphenyl group in the target compound likely reduces solubility in polar solvents compared to smaller thiophenols like 3,4-Dimethylthiophenol. This property could limit its use in aqueous systems but enhance stability in organic matrices . In contrast, 4-Phenylphenol (a phenol derivative) demonstrates higher solubility in water due to the -OH group’s polarity, making it suitable for disinfectant formulations .

Chlorinated thiophenols (e.g., 4-(3,4-Dichlorophenyl)thiophenol) are precursors to heterocyclic compounds with demonstrated antifungal and antibacterial effects, highlighting the role of substituents in modulating bioactivity .

Applications in Materials Science: Thiophenol derivatives like 3,4-difluorothiophenol are used to stabilize silver and gold nanoparticles, leveraging sulfur’s affinity for metal surfaces. The dimethylphenyl group in the target compound could offer steric stabilization in similar applications .

Biological Activity

4-(3,4-Dimethylphenyl)thiophenol, a sulfur-containing organic compound, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

- Molecular Formula : C₁₁H₁₄S

- Molecular Weight : 186.30 g/mol

- Structure : The compound features a thiophenol moiety with a dimethylphenyl group, which influences its chemical reactivity and biological interactions.

The biological activity of 4-(3,4-Dimethylphenyl)thiophenol is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. These interactions can lead to modulation of cellular pathways and influence physiological responses.

Enzyme Interactions

Research indicates that this compound can interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such interactions may affect the pharmacokinetics of co-administered drugs and contribute to its therapeutic effects .

Antimicrobial Properties

4-(3,4-Dimethylphenyl)thiophenol exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting metabolic functions.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In animal models, it has shown the ability to reduce inflammation markers such as TNF-α and IL-6. For instance, in a guinea pig asthma model, administration at a dosage of 20 mg/kg resulted in significant reductions in airway inflammation .

Anticancer Potential

Emerging studies suggest that 4-(3,4-Dimethylphenyl)thiophenol may possess anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Key pathways involved include modulation of ERK and p38 MAPK signaling pathways.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| A549 (Lung) | 5.0 |

| MCF-7 (Breast) | 7.5 |

| HeLa (Cervical) | 6.0 |

Case Studies

-

Antimicrobial Activity Study :

- A laboratory study tested the compound against Staphylococcus aureus and Escherichia coli, confirming its potential as an antimicrobial agent with MIC values of 32 µg/mL and 64 µg/mL respectively.

-

Anti-inflammatory Research :

- In a controlled study involving guinea pigs, administration of the compound at 20 mg/kg significantly reduced pro-inflammatory cytokines associated with asthma.

-

Anticancer Research :

- Studies have demonstrated that treatment with 4-(3,4-Dimethylphenyl)thiophenol resulted in significant cytotoxicity across multiple cancer cell lines, with particular sensitivity noted in acute lymphoblastic leukemia cells.

Q & A

Q. What are the standard synthetic routes for 4-(3,4-Dimethylphenyl)thiophenol?

The synthesis often employs nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. For example, cyclization reactions using sulfur donors (e.g., S₈) with triethylamine as a base have been reported for analogous thiophenol derivatives . Suzuki-Miyaura coupling with palladium catalysts (e.g., Pd(PPh₃)₄) can introduce the 3,4-dimethylphenyl group to a thiophenol precursor. Reaction conditions typically require anhydrous solvents (e.g., THF or DMF) and temperatures of 60–80°C to achieve yields of 60–85% .

Q. What spectroscopic methods are used to characterize 4-(3,4-Dimethylphenyl)thiophenol?

Key techniques include:

- ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–7.2 ppm, methyl groups at δ 2.3–2.5 ppm, and the thiol proton (S-H) near δ 1.5–2.0 ppm (if unmodified).

- IR Spectroscopy : S-H stretching vibrations are observed at ~2550 cm⁻¹, though this peak may be absent if the thiol is derivatized.

- Mass Spectrometry : Electron ionization (EI) confirms the molecular ion peak at m/z 138.228 (C₈H₁₀S) .

Q. How does the reactivity of 4-(3,4-Dimethylphenyl)thiophenol compare to phenol derivatives?

The thiophenol group enhances nucleophilicity due to sulfur’s polarizability, facilitating reactions like alkylation, oxidation to disulfides, and participation in metal coordination. Electrophilic substitution (e.g., halogenation) occurs preferentially at the para position of the 3,4-dimethylphenyl ring, similar to phenolic systems but with altered regioselectivity due to steric effects .

Q. What purification strategies are effective for isolating 4-(3,4-Dimethylphenyl)thiophenol?

Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol/water mixtures (7:3 v/v) yields high-purity crystals. Purity >98% is confirmed via GC or HPLC with a C18 column and UV detection at 254 nm .

Q. How stable is 4-(3,4-Dimethylphenyl)thiophenol under ambient conditions?

The compound is sensitive to oxidation; storage under inert gas (N₂/Ar) at 4°C in amber vials is recommended. Disulfide formation occurs within 48 hours if exposed to air, monitored via loss of S-H IR absorbance .

Advanced Research Questions

Q. What catalytic applications utilize 4-(3,4-Dimethylphenyl)thiophenol as a ligand?

Its sulfur group acts as a soft donor in transition metal complexes. For example, Fe(II)-catalyzed cyclization reactions form polycyclic sulfonyl indolines (e.g., 4-(3,4-Dimethylphenyl)-6-methyl-1,2,5a,6-tetrahydro-3H-pyrrolo[3',4':3,4]thieno[2,3-b]indol-3-one 5,5-dioxide), enhancing catalytic efficiency in heterocycle synthesis .

Q. How can computational modeling predict the toxicological profile of 4-(3,4-Dimethylphenyl)thiophenol?

Quantitative Structure-Activity Relationship (QSAR) models highlight the thiophene moiety’s role in hepatotoxicity. Density Functional Theory (DFT) calculations predict metabolic pathways, such as oxidation to sulfonic acids, which correlate with in vitro cytotoxicity in HepG2 cells (IC₅₀ ~50 µM) .

Q. What pharmacologically active derivatives incorporate the 3,4-dimethylphenylthiophenol scaffold?

Benzoylurea derivatives (e.g., N-(2,6-difluorobenzoyl)-N'-[4-{1-(3,4-dimethylphenyl)isobutoxy}-phenyl]urea) exhibit insecticidal activity against mites and whiteflies. The 3,4-dimethyl group enhances lipophilicity, improving membrane penetration in target organisms .

Q. What structural insights are gained from X-ray crystallography of 4-(3,4-Dimethylphenyl)thiophenol derivatives?

Single-crystal studies (e.g., N-{4-[(3,4-Dimethylphenyl)(ethyl)-sulfamoyl]phenyl}-N-ethylacetamide) reveal planar aromatic systems with dihedral angles of 5–10° between the thiophenol and dimethylphenyl rings. Hydrogen bonding between S-H and carbonyl groups stabilizes crystal packing .

Q. How are cross-coupling reactions employed to functionalize 4-(3,4-Dimethylphenyl)thiophenol?

Buchwald-Hartwig amination with Pd₂(dba)₃/XPhos introduces amines at the thiophenol’s para position. Ullmann-type couplings with aryl iodides (CuI, 1,10-phenanthroline) achieve biaryl linkages, useful in materials science (e.g., conductive polymers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.